BenchChemオンラインストアへようこそ!

4-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

Medicinal chemistry Physicochemical profiling Lead optimization

This dual-fluorinated N-(benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide (CAS 941926-09-6) features para-fluoro benzamide + 4-fluoro-benzothiazole groups, absent in 4-cyano (CAS 899735-38-7) and 4-acetyl (CAS 942002-87-1) analogs. Metabolically inert C–F bonds provide unambiguous MS detection (m/z 381.4) and enable comparator use in microsomal stability assays. Fills a structural gap in kinase-focused fluorination diversity libraries. Require batch-specific HPLC purity certificates and confirm integrity by NMR/HRMS upon receipt.

Molecular Formula C20H13F2N3OS
Molecular Weight 381.4
CAS No. 941926-09-6
Cat. No. B2955228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
CAS941926-09-6
Molecular FormulaC20H13F2N3OS
Molecular Weight381.4
Structural Identifiers
SMILESC1=CC=NC(=C1)CN(C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC=C(C=C4)F
InChIInChI=1S/C20H13F2N3OS/c21-14-9-7-13(8-10-14)19(26)25(12-15-4-1-2-11-23-15)20-24-18-16(22)5-3-6-17(18)27-20/h1-11H,12H2
InChIKeyWWHAPCPPUYVQBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide (CAS 941926-09-6): Structural and Procurement Baseline for a Dual-Fluorinated Benzothiazole-Benzamide Research Chemical


4-Fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide (CAS 941926-09-6) is a synthetic small molecule belonging to the N-(benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide class, with the molecular formula C20H13F2N3OS and a molecular weight of 381.4 g/mol . The compound features a distinctive dual-fluorination pattern: a fluorine atom at the para-position of the benzamide phenyl ring and a second fluorine at the 4-position of the benzo[d]thiazole core, combined with a pyridin-2-ylmethyl linker . This structural motif places it within a broader class of aminoheteroaryl benzamides investigated in the patent literature as kinase inhibitor scaffolds, though compound-specific primary pharmacological data for this exact CAS number remain unpublished in the peer-reviewed literature as of the current search [1].

Why Generic Substitution Fails: Structural and Pharmacophoric Non-Interchangeability of 4-Fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide Among In-Class Analogs


Within the N-(benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide chemotype, even single-point substituent changes produce pronounced differences in physicochemical and predicted pharmacological profiles that invalidate simple analog substitution. The target compound's para-fluoro substituent on the benzamide ring differentiates it from the 4-cyano analog (CAS 899735-38-7, MW 388.4, C21H13FN4OS) and the 4-acetyl analog (CAS 942002-87-1, MW 405.4, C22H16FN3O2S) in terms of hydrogen-bonding capacity, electronic distribution, and metabolic liability. Similarly, the 4-fluoro substitution on the benzothiazole core distinguishes it from the non-fluorinated benzothiazole analogs (e.g., N-(benzo[d]thiazol-2-yl)-2-fluoro-N-(pyridin-2-ylmethyl)benzamide), where the absence of the benzothiazole fluorine alters the electron-deficient character of the heterocycle and its interaction with allosteric binding pockets [1]. These structural variations, though apparently minor, translate into non-overlapping structure-activity relationship (SAR) trajectories, precluding the assumption of functional equivalence for procurement or experimental purposes [1].

Quantitative Differentiation Evidence: 4-Fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide vs. Closest Structural Analogs


Physicochemical Differentiation: Dual Fluorination Confers Higher Calculated Lipophilicity vs. Non-Fluorinated and Mono-Fluorinated Benzamide Analogs

The target compound incorporates two fluorine atoms: one at the para-position of the benzamide ring and a second at the 4-position of the benzothiazole core. The non-fluorinated parent analog, N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide (CAS not assigned, commercially available), lacks the benzamide fluorine, resulting in a calculated reduction in lipophilicity (estimated AlogP decrease of approximately 0.3–0.5 log units based on the Hansch π value for aromatic fluorine substitution of +0.14 per fluorine atom, with additional contributions from dipole effects) [1]. The 2-chloro analog (2-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide, MW 397.85) replaces fluorine with chlorine at the ortho position, introducing both steric bulk (chlorine van der Waals radius ~1.75 Å vs. fluorine ~1.47 Å) and altered electronic effects (σm for Cl: +0.37 vs. F: +0.34), which can be expected to modify target binding geometry . Quantitative experimental logP or chromatographic hydrophobicity index values for this specific compound have not been published; the differentiation claim rests on established physicochemical principles of fluorine substitution [1].

Medicinal chemistry Physicochemical profiling Lead optimization

Structural Topology Differentiation: Para-Fluoro vs. Para-Cyano Substituent Alters Hydrogen-Bond Acceptor Capacity and Metabolic Stability Profile

The target compound bears a para-fluoro substituent (Hammett σp = +0.06, hydrogen-bond acceptor only via C–F dipole), whereas the closest matched analog, 4-cyano-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide (CAS 899735-38-7, MW 388.4), incorporates a para-cyano group (Hammett σp = +0.66, strong hydrogen-bond acceptor via nitrile nitrogen) . This substitutional difference has two consequences relevant to procurement decisions: (i) the cyano group introduces a strong dipole and potential hydrogen-bond interaction with serine or threonine residues in kinase hinge regions, producing a distinct pharmacophoric profile compared to the weakly polarizable C–F moiety; (ii) aromatic nitriles are susceptible to hydrolytic metabolism by cytochrome P450 isoforms, whereas the C–F bond is metabolically inert, conferring a predicted longer metabolic half-life for the target compound [1]. The 4-acetyl analog (CAS 942002-87-1, MW 405.4) introduces a ketone carbonyl capable of both hydrogen-bond acceptance and potential metabolic reduction by carbonyl reductases, further differentiating the substitution landscape . No head-to-head experimental metabolic stability data exist for these specific analogs; the differentiation is inferred from established medicinal chemistry principles governing substituent effects [1].

Structure-activity relationship Metabolic stability Cytochrome P450

Benzothiazole Core Fluorination: 4-Fluoro vs. Non-Fluorinated Benzothiazole Modulates Electronic Character and Predicted Kinase Hinge-Binding Affinity

The 4-fluoro substitution on the benzothiazole core in the target compound distinguishes it from analogs bearing non-fluorinated benzothiazole rings, such as N-(benzo[d]thiazol-2-yl)-2-fluoro-N-(pyridin-2-ylmethyl)benzamide . In the structurally related SARS-CoV-2 Mpro inhibitor series TKB245/TKB248, the 4-fluorobenzothiazole moiety was shown crystallographically to occupy the S1' subsite with the fluorine atom oriented toward the solvent-exposed region, contributing to binding potency (TKB245 Mpro IC50 = 0.018 μM; TKB248 Mpro IC50 = 0.026 μM) [1]. While the TKB series employs a 4-fluorobenzothiazole-2-carbonyl warhead rather than the benzamide linker present in the target compound, the conserved 4-fluorobenzothiazole fragment demonstrates that this fluorination position is compatible with and can enhance protein-ligand interactions in specific binding pockets [1]. The non-fluorinated benzothiazole analog lacks this electrostatic feature, potentially weakening interactions with polar or electron-rich subpockets . Quantitative comparative binding data between 4-fluorobenzothiazole and non-fluorinated benzothiazole within the benzamide scaffold class are not available; this inference derives from the established precedent in the TKB series [1].

Kinase inhibition Hinge-binding motif Benzothiazole SAR

Supplier-Disclosed Purity Baseline: Typical 95% Purity Specification Establishes Minimum Quality Threshold for Procurement

Multiple suppliers of structurally related compounds in the N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide series indicate a typical purity specification of 95% as determined by HPLC . While this is a class-level observation and no vendor certificate of analysis for CAS 941926-09-6 is publicly accessible, the consistency of the 95% purity threshold across related analogs (e.g., 2-chloro analog, 3-fluoro positional isomer) provides a reasonable expectation for the target compound . Researchers requiring higher purity (>98%) for sensitive biophysical assays (e.g., SPR, ITC, crystallography) should request batch-specific analytical data from the supplier prior to purchase, as impurities at the 5% level can confound IC50 determinations in enzymatic assays and produce false positives in fragment-based screening [1].

Chemical procurement Quality control HPLC purity

Critical Evidence Gap Notification: Absence of Published Target-Specific Biological Data for CAS 941926-09-6 Precludes Direct Comparative Efficacy Assessment

An exhaustive search of primary research literature, patent databases, PubChem, ChEMBL, BindingDB, and authoritative chemical databases (as of the search date) yielded no published IC50, Ki, EC50, cell viability, or in vivo efficacy data specifically attributable to CAS 941926-09-6 [1]. The compound is absent from the ChEMBL bioactivity database [2], PubChem BioAssay [3], and BindingDB [4] as a distinct entry with quantitative target-engagement data. This represents a critical evidence gap that distinguishes this compound from well-characterized analogs such as the TKB245/TKB248 series (SARS-CoV-2 Mpro IC50 values published) [5]. Procurement decisions for this compound must therefore be made on the basis of its unique structural features (dual-fluorination pattern, pyridin-2-ylmethyl linker geometry) and its predicted properties, rather than on demonstrated biological superiority over any specific comparator [1]. Investigators considering this compound for target-based screening are advised that they are purchasing a structurally defined chemical probe with an uncharacterized biological activity profile, and should plan for comprehensive in-house characterization.

Evidence gap Biological characterization Procurement risk

Recommended Application Scenarios for 4-Fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide (CAS 941926-09-6) Based on Structural Differentiation Evidence


Focused Kinase Screening Libraries Requiring Dual-Fluorinated Benzothiazole-Benzamide Chemotypes

The dual-fluorinated architecture of CAS 941926-09-6 (4-F on benzamide + 4-F on benzothiazole) makes it a logical inclusion in kinase-focused compound libraries where fluorination pattern diversity is used to probe structure-activity relationships. The 4-fluorobenzothiazole fragment has precedent in the TKB series for occupying protease S1' subsites [REFS-2 from Evidence_Item 3], suggesting potential utility against kinase targets with analogous hydrophobic subpockets. For procurement specialists building diverse screening decks, this compound offers a substitution pattern not represented by the non-fluorinated benzamide parent or the 4-cyano/4-acetyl analogs [REFS-1 from Evidence_Item 2].

Metabolic Stability SAR Studies Comparing Fluoro, Cyano, and Acetyl Substituents on the Benzamide Ring

The target compound's para-fluoro substituent provides a metabolically inert comparator for SAR studies investigating substituent-dependent clearance. When tested alongside the 4-cyano analog (CAS 899735-38-7) and 4-acetyl analog (CAS 942002-87-1) in human liver microsome stability assays, differential degradation rates can inform the selection of the optimal substituent for in vivo tool compounds [REFS-2 from Evidence_Item 2]. The well-established metabolic inertness of the C–F bond relative to nitrile or ketone functionalities provides a clear mechanistic hypothesis for ranking these analogs, making this a well-defined experimental system [REFS-2 from Evidence_Item 2].

Physicochemical Property Optimization Studies Leveraging Dual Fluorination for logD Modulation

For medicinal chemistry campaigns where tuning lipophilicity within a narrow window is critical (e.g., optimizing CNS penetration vs. metabolic clearance), CAS 941926-09-6 serves as a reference point for the maximal fluorination state at the para-benzamide and 4-benzothiazole positions. The estimated ΔAlogP of +0.3 to +0.5 relative to the non-fluorinated benzamide analog [REFS-1 from Evidence_Item 1] positions this compound as a tool for quantifying the lipophilicity contribution of each fluorine atom in the scaffold, enabling rational property-based design [REFS-1 from Evidence_Item 1].

Chemical Probe Development with Stringent Purity Requirements for Biophysical Assays

Given the absence of published biological data [REFS-1 from Evidence_Item 5], laboratories may use this compound for target identification campaigns (e.g., cellular thermal shift assays, affinity-based proteomics) where compound identity and purity, rather than pre-established potency, are the primary procurement criteria. The pyridin-2-ylmethyl linker provides a synthetic handle for future derivatization (e.g., linker attachment for PROTAC design or affinity chromatography), and the dual-fluorination pattern offers a distinctive mass spectrometry signature (m/z 381.4, [M+H]+) that facilitates unambiguous detection in pull-down experiments. Researchers must insist on batch-specific HPLC purity certificates and confirm compound integrity by NMR and HRMS upon receipt [REFS-2 from Evidence_Item 4].

Quote Request

Request a Quote for 4-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.